molecular formula C10H6BrClO B13325870 2-Bromo-7-chloronaphthalen-1-OL

2-Bromo-7-chloronaphthalen-1-OL

Cat. No.: B13325870
M. Wt: 257.51 g/mol
InChI Key: NVFPSNRZJLEAAU-UHFFFAOYSA-N
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Description

2-Bromo-7-chloronaphthalen-1-OL is an organic compound with the molecular formula C₁₀H₆BrClO and a molecular weight of 257.51 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-7-chloronaphthalen-1-OL can be achieved through various synthetic routes. One common method involves the bromination and chlorination of naphthalene derivatives. For instance, starting with 7-chloronaphthalen-1-ol, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted under controlled temperature conditions to ensure selective substitution at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-7-chloronaphthalen-1-OL undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, typically using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted naphthalenes and naphthoquinones .

Scientific Research Applications

2-Bromo-7-chloronaphthalen-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

2-Bromo-7-chloronaphthalen-1-OL can be compared with other halogenated naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H6BrClO

Molecular Weight

257.51 g/mol

IUPAC Name

2-bromo-7-chloronaphthalen-1-ol

InChI

InChI=1S/C10H6BrClO/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1-5,13H

InChI Key

NVFPSNRZJLEAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2O)Br)Cl

Origin of Product

United States

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